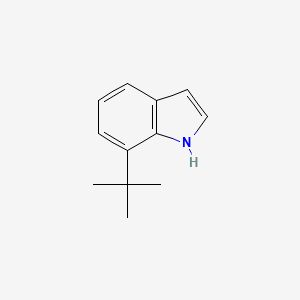

7-(tert-Butyl)-1H-indole

Overview

Description

Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The tert-butyl group is a branched alkyl group with the formula (CH3)3C-. When attached to an indole, it could potentially modify the properties of the indole .

Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution reactions or palladium-catalyzed coupling reactions . The specific synthesis route for “7-(tert-Butyl)-1H-indole” would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the chemical environment of each atom.Chemical Reactions Analysis

Indoles are versatile molecules that can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be determined experimentally or predicted using computational methods.Scientific Research Applications

Synthesis and Chemical Applications

7-(tert-Butyl)-1H-indole and its derivatives are utilized extensively in synthetic organic chemistry due to their structural significance in pharmacologically active compounds. An efficient synthesis method has been developed for a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, showcasing the application of this compound derivatives in drug synthesis (Isherwood et al., 2012). The compound exhibits significant biological activity, underlining its potential in medicinal chemistry.

Biological and Pharmacological Research

The study of indole derivatives, including those similar to this compound, has revealed their impact on microbial virulence and quorum sensing. Research indicates that indole and its derivatives can significantly alter gene expression in Pseudomonas aeruginosa, affecting the production of virulence factors and enhancing antibiotic resistance (Lee et al., 2008). This finding suggests potential applications in developing novel antivirulence strategies against bacterial pathogens.

Material Science and Functional Molecules

Research into the structural analysis of novel indole derivatives, including those structurally related to this compound, has provided insights into their potential applications in material science and technology. Through X-ray diffraction, spectroscopic, and density functional theory (DFT) studies, indole derivatives exhibit promising properties for nonlinear optical (NLO) applications and other high-tech uses (Tariq et al., 2020). Such compounds could lead to advancements in optical materials and electronic devices.

Environmental and Agricultural Applications

The modification and functionalization of indoles, akin to this compound, play a crucial role in environmental and agricultural chemistry. The photocatalytic [2 + 2] cycloaddition of indoles with alkenes, a process involving derivatives of this compound, demonstrates a green chemistry approach to building complex molecular structures with potential applications in drug discovery and agrochemicals (Oderinde et al., 2020).

Mechanism of Action

Target of Action

This compound is structurally related to tert-butanol , which has been shown to interact with several targets including Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . .

Mode of Action

The mode of action of 7-(tert-Butyl)-1H-indole is not well-understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tert-butyl group may also play a role in the compound’s interaction with its targets .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. For example, tert-butanol, a compound with a similar tert-butyl group, has been shown to interact with several enzymes including Ribonuclease pancreatic and Triosephosphate isomerase .

Pharmacokinetics

Based on its structural similarity to other compounds, it can be hypothesized that it may have good bioavailability due to the presence of the lipophilic tert-butyl group .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. The tert-butyl group in the compound may enhance its stability under certain conditions .

Safety and Hazards

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. For example, if “7-(tert-Butyl)-1H-indole” has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

Biochemical Analysis

Biochemical Properties

7-(tert-Butyl)-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolic transformation . Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by activating caspase pathways and increasing reactive oxygen species (ROS) production . This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, triggering cell death. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, this compound can act as an agonist or antagonist for different receptors, modulating their signaling pathways and cellular responses . The compound also influences gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the epigenetic landscape .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative stress . Over time, the degradation products of this compound may accumulate, potentially affecting its biological activity and cellular effects. Long-term studies have shown that the compound can induce sustained changes in cellular function, such as altered gene expression and metabolic flux, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites and oxidative stress . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity and toxicity profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted from the body . These metabolic transformations are crucial for the compound’s detoxification and elimination. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of this compound within cells . The compound’s localization and accumulation can be influenced by its interactions with cellular components, such as membranes and organelles .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its interactions with biomolecules and cellular processes . The compound’s subcellular distribution can also affect its stability and degradation, as different compartments have distinct microenvironments and enzymatic activities .

Properties

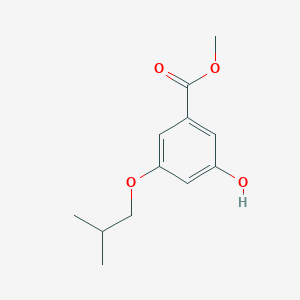

IUPAC Name |

7-tert-butyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-6-4-5-9-7-8-13-11(9)10/h4-8,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZQQDKASZDKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-bromopyridin-2-yl)methyl]propan-2-amine](/img/structure/B3141507.png)

![(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3141526.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3141569.png)

![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)

![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)